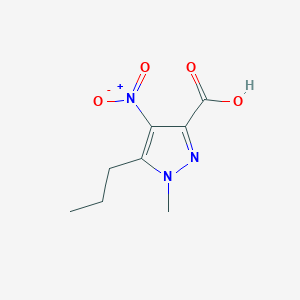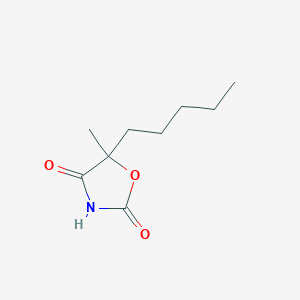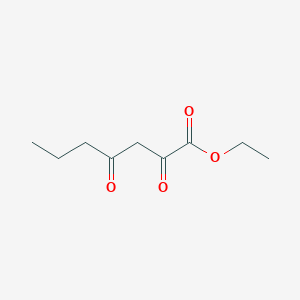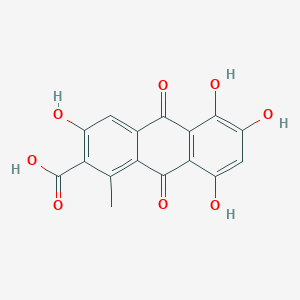
Kermesic Acid
Vue d'ensemble
Description
Kermesic acid is an anthraquinone derivative and the main component of the red dye kermes, also known as false carmine . It is the aglycone of carminic acid, the main component of true carmine . As a dye, it is known as Natural Red 3 . Kermesic acid, like carminic acid and the laccaic acids, is an insect dye obtained from scale insects .
Synthesis Analysis
The synthesis of kermesic acid and its derivatives has been studied in various papers . The preferred route for the synthesis of methyl 6-deoxykermesate is by the Diels–Alder addition of 3-alkoxycarbonyl-2,4-bis(trimethylsilyloxy)penta-1,3-dienes to naphthazarin (or 2-chloronaphthazarin) . Another method involves acetylation-aided tautomerism of 6-chloro-2,5,8-trihydroxynaphtho-1,4-quinone .Molecular Structure Analysis
The molecular formula of Kermesic Acid is C16H10O8 . Its average mass is 330.246 Da and its monoisotopic mass is 330.037567 Da . The IUPAC name for Kermesic Acid is 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid .Chemical Reactions Analysis
While specific chemical reactions involving kermesic acid are not detailed in the search results, it is known that kermesic acid is an anthraquinone derivative . Anthraquinones are aromatic organic compounds known for their wide range of reactions, including redox reactions and nucleophilic substitutions.Physical And Chemical Properties Analysis
Kermesic acid appears as red crystalline needles . It has a melting point of 320 °C (608 °F; 593 K) (decomposition) . It is soluble in hot water and ethyl ether, and slightly soluble in cold water .Applications De Recherche Scientifique
Synthesis and Chemical Structure
Kermesic acid has been a subject of interest in the field of organic chemistry, particularly regarding its synthesis and structural analysis. Bingham and Tyman (2008) developed a methodology for synthesizing kermesic acid from 6-chloro-2,5,8-trihydroxynaphtho-1,4-quinone, highlighting the potential for creating this compound through laboratory processes (Bingham & Tyman, 2008). Furthermore, Cooksey (2018) detailed the chemical structures of kermesic acid, noting its classification as a red anthraquinone derivative and its historical significance (Cooksey, 2018).
Historical and Cultural Importance
Seyhan, Demirbağ, and Dölen (2019) explored the historical and cultural significance of kermesic acid, particularly in dye preparation and pharmaceutical applications. Their research highlighted the importance of kermesic acid in the Northwest of Turkey and its traditional uses (Seyhan, Demirbağ, & Dölen, 2019).
Application in Textiles and Art
Research on kermesic acid has extended to its application in textiles and art. Amar et al. (2005) identified kermesic acid in the scarlet dye produced by Kermes echinatus, used historically in the Holy Land, suggesting its role in cultural artifacts (Amar et al., 2005). Additionally, Stathopoulou et al. (2013) studied the anthraquinone components of cochineal in historical objects, including kermesic acid, which further emphasizes its significance in art preservation and historical studies (Stathopoulou et al., 2013).
Biochemical Research
Kermesic acid is also relevant in biochemical research. Zaima et al. (2017) investigated the equilibration between carminic acid and its isomers, including kermesic acid, in cochineal dye. Their findings contribute to the understanding of the stability and transformation of these compounds, relevant for food additives and cosmetics (Zaima et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-4-9-5(2-6(17)10(4)16(23)24)13(20)12-11(15(9)22)7(18)3-8(19)14(12)21/h2-3,17-19,21H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORMDKZEUMQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471199 | |
| Record name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kermesic Acid | |
CAS RN |
18499-92-8 | |
| Record name | Kermesic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18499-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kermesic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018499928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KERMESIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A580G9V9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)



![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)
![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)
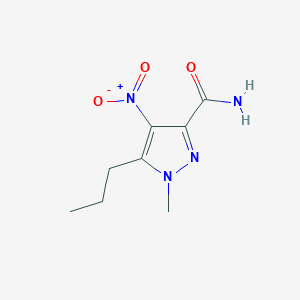

![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)
